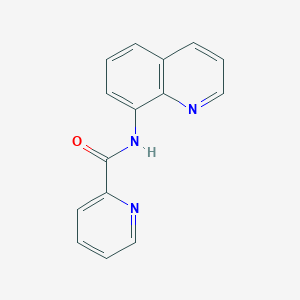

N-(8-Quinolyl)-2-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(8-Quinolyl)-2-pyridinecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

N-(8-Quinolyl)-2-pyridinecarboxamide and its derivatives have shown promising anticancer properties. Recent studies have focused on the synthesis of metal complexes involving this compound, which exhibit enhanced biological activity against cancer cells. For instance, iron(II) and iron(III) complexes derived from N-(8-Quinolyl)-X-salicylaldimine Schiff base ligands demonstrated significant anticancer effects against the A549 human lung adenocarcinoma cell line. The complexes exhibited good DNA-binding activity via intercalation, suggesting a mechanism of action that involves interaction with cellular DNA, potentially leading to apoptosis in cancer cells .

| Complex | IC50 (µM) | Mechanism |

|---|---|---|

| Fe(qsal-Cl₂)₂ | 25 | DNA intercalation |

| Free ligand | No effect | N/A |

Inhibition of Sodium Channels

Another area of research involves the inhibition of voltage-gated sodium channels, specifically NaV1.8, which is implicated in pain pathways and various neurological disorders. Compounds based on this compound have been investigated for their ability to inhibit NaV1.8 channels, showing potential for treating conditions like multiple sclerosis and chronic pain . The modulation of these channels could provide therapeutic avenues for managing pain and related disorders.

Fungicidal Properties

The compound has also been explored for its fungicidal properties. Pyridinecarboxamide derivatives, including this compound, have been identified as effective fungicides against various plant pathogens. These compounds can disrupt fungal growth and reproduction, making them valuable in agricultural settings to protect crops from fungal diseases . However, the emergence of resistant strains necessitates ongoing research to enhance the efficacy and specificity of these fungicides.

Coordination Chemistry

In materials science, this compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as nickel and zinc. These metal-ligand complexes have been characterized using techniques like X-ray crystallography and UV-Vis spectroscopy. They exhibit unique electronic properties and potential applications in catalysis and sensor technologies . The strong binding affinity of these ligands to metal ions enhances their stability and reactivity.

Propriétés

Formule moléculaire |

C15H11N3O |

|---|---|

Poids moléculaire |

249.27 g/mol |

Nom IUPAC |

N-quinolin-8-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C15H11N3O/c19-15(13-7-1-2-9-16-13)18-12-8-3-5-11-6-4-10-17-14(11)12/h1-10H,(H,18,19) |

Clé InChI |

RZQZPRDJYGINCD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Synonymes |

N-(8-Quinolyl)pyridine-2-carboxamide N-qpca |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.